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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No.: B083816

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-
Tetrahydroquinolin-8-ol, a key chiral building block in the synthesis of various biologically
active molecules. This document is intended for researchers, scientists, and professionals in
the field of drug development and medicinal chemistry, presenting key spectroscopic data
(NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-
ol. This information is crucial for the identification and characterization of this compound.

Table 1: *"H NMR Spectroscopic Data for (S)-5,6,7,8-
Tetrahydroquinolin-8-ol
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.38 d 4.7 H-2

7.42 d 7.6 H-4

7.08 dd 7.6,4.7 H-3

4.88 t 5.0 H-8
2.95-2.80 m H-5

2.15-2.05 m H-6

2.00-1.85 m H-7

Solvent; CDCIz

Table 2: **C NMR Spectroscopic Data for (S)-5,6,7,8-

Tetrahydroquinolin-8-ol

Chemical Shift (d) ppm Assignment
156.0 C-8a

147.4 C-2

136.2 C-14

129.2 C-4a

121.4 C-3

68.5 C-8

30.8 C-7

29.1 C-5

19.3 C-6

Solvent: CDCIz
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Table 3: IR and MS Spectroscopic Data for 5,6,7,8-
Tetrahydroquinolin-8-ol

Spectroscopic Technique Key Peaks/Signals

3350-3200 (O-H stretch, broad), 2925 (C-H
IR (cm™1) stretch, aliphatic), 1580 (C=N stretch), 1470
(C=C stretch, aromatic), 1050 (C-O stretch)

Mass Spectrometry (EI) m/z 149 (M%), 132, 120, 104, 91, 77

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate chemical

characterization. Below are the detailed methodologies for obtaining the NMR, IR, and MS data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-15 mg of 5,6,7,8-Tetrahydroquinolin-8-ol was

dissolved in 0.6 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.

'H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans
were accumulated for a good signal-to-noise ratio. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

13C NMR Acquisition: The carbon NMR spectra were acquired using a proton-decoupled
pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2
seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged to
obtain the final spectrum. Chemical shifts are reported in ppm relative to the CDCIs solvent
peak (77.16 ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation: A small amount of the neat compound was placed between two
potassium bromide (KBr) plates to form a thin film.

e Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

o Data Acquisition: The spectrum was obtained by averaging 16 scans over the range of 4000
to 400 cm~1t with a resolution of 4 cm~1. The data is reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe.

e Instrumentation: Mass spectral data were obtained on a Thermo Fisher Scientific GC-MS (or
a similar instrument with an electron ionization source).

« lonization and Analysis: Electron ionization (EI) was performed at 70 eV. The resulting
fragments were analyzed by a quadrupole mass analyzer. The mass-to-charge ratio (m/z) of
the molecular ion and major fragments were recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5,6,7,8-Tetrahydroquinolin-8-ol.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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[https://www.benchchem.com/product/b083816#spectroscopic-data-for-5-6-7-8-
tetrahydroquinolin-8-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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